molecular formula C17H13ClFN3O2 B7711855 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide

Cat. No.: B7711855
M. Wt: 345.8 g/mol
InChI Key: RDCKNFCWQHHHDW-UHFFFAOYSA-N
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Description

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10(20-16(23)12-7-3-5-9-14(12)19)17-21-15(22-24-17)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCKNFCWQHHHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Introduction of the ethyl group: The oxadiazole intermediate is then alkylated using ethyl bromide or a similar alkylating agent.

    Coupling with 2-fluorobenzoyl chloride: The final step involves the coupling of the alkylated oxadiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, viral replication, or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide
  • N-{1-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide
  • N-{1-[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]ethyl}-2-fluorobenzamide

Uniqueness

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the 2-chlorophenyl and 2-fluorobenzamide moieties may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

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